Two primary synthetic routes for 6-(substituted phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-ones have been reported []. The first approach involves a multi-step process that ultimately yields the desired anilino compound, which can be further modified to obtain the target pyridazinone. The second method utilizes a fluoro-keto-acid intermediate, where the fluorine atom is strategically replaced by a 4-pyridone moiety.
Molecular Structure Analysis
The molecular structure of 5-methyl-6-phenyl-3(2H)-Pyridazinone derivatives, particularly those classified as 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones, has been studied using molecular mechanics calculations and 1H NMR spectroscopy []. Research indicates that the phenyl and pyridazinone rings in these derivatives tend to adopt a nearly planar conformation. This conformational preference has been linked to the observed cardiovascular activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of 5-phenylpyrimidin-2(1H)-ones, structurally similar to 5-methyl-6-phenyl-3(2H)-Pyridazinone, has been explored []. Studies have demonstrated the ability of these compounds to undergo addition reactions with various C-nucleophiles, including indoles, N-methylpyrrole, and thiophene. The addition typically occurs at the C=N bond within the pyrimidine ring, leading to the formation of novel heterocyclic compounds.
Mechanism of Action
While a specific mechanism of action for 5-methyl-6-phenyl-3(2H)-Pyridazinone is not explicitly detailed in the provided research, studies on related pyridazinone derivatives offer insights. For example, research suggests that some pyridazinone-based compounds exert their cardiovascular effects through the inhibition of phosphodiesterase III (PDE III) []. PDE III is an enzyme responsible for the breakdown of cyclic AMP, a crucial signaling molecule in cardiac muscle cells. By inhibiting PDE III, these compounds lead to an increase in intracellular cyclic AMP levels, resulting in enhanced cardiac contractility.
Applications
Cardiovascular Agents: Research indicates that specific structural modifications within the 5-methyl-6-phenyl-3(2H)-Pyridazinone scaffold can significantly influence their cardiovascular activity []. For instance, the incorporation of specific substituents on the phenyl ring, along with modifications at the 2-position of the pyridazinone ring, has led to the development of compounds with potent vasodilatory effects.
Anti-inflammatory Agents: Certain 6-phenyl-3-pyridazinone derivatives have displayed potential as anti-inflammatory agents []. These compounds exhibit vasorelaxant activity, suggesting their potential in treating hypertension and other cardiovascular diseases.
Anticancer Agents: Derivatives of quinolin-2(1H)-one, which share structural similarities with 5-methyl-6-phenyl-3(2H)-Pyridazinone, have been investigated for their anticancer potential []. Some compounds within this series demonstrated promising activity against K562 and Hep 3b cell lines.
Compound Description: This compound serves as a versatile precursor for synthesizing various hetero-condensed pyridazinones. []
Relevance: This compound shares the core pyridazinone ring structure with 5-methyl-6-phenyl-3(2H)-pyridazinone. The key difference lies in the substituents at positions 2, 4, and 5. The presence of acetyl, nitro, and methyl groups in this compound instead of a single methyl group in the target compound highlights its potential as a synthetic intermediate for creating diverse pyridazinone derivatives. []
Compound Description: This derivative exhibits potent human platelet aggregation inhibitory activity. Both enantiomers demonstrate activity in the micromolar range, with the (-)-(S)-isomer being slightly more potent. []
Relevance: Sharing the core 6-phenyl-3(2H)-pyridazinone structure with 5-methyl-6-phenyl-3(2H)-pyridazinone, this compound features additional substituents influencing its biological activity. The presence of acetyl and methylsulfinyl groups at positions 5 and 4, respectively, alongside the chiral sulfur center, distinguishes this compound and contributes to its distinct pharmacological profile. []
Compound Description: This compound exhibited a clear cardiotonic effect compared to levosimendan (CAS 141505-33-1), a known 3(2H)-pyridazinone derivative with cardiotonic activity. []
Relevance: This compound belongs to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class, also featuring a 4-methyl substituent on the pyridazinone ring, similar to 5-methyl-6-phenyl-3(2H)-pyridazinone. The presence of a benzamide substituent on the phenyl ring differentiates this compound and likely contributes to its specific cardiotonic effects. []
Compound Description: Similar to compound 1c, this derivative demonstrated significant cardiotonic activity when compared to levosimendan. []
Relevance: This compound also belongs to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class and shares the 4-methyl substituent on the pyridazinone ring with 5-methyl-6-phenyl-3(2H)-pyridazinone. The presence of a distinct 4-amino-3-methylbenzamide substituent on the phenyl ring differentiates its structure and potentially influences its specific cardiotonic effects. []
Compound Description: This compound displayed noticeable cardiotonic activity in comparison to levosimendan. []
Relevance: This compound falls within the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class, similar to 5-methyl-6-phenyl-3(2H)-pyridazinone. The distinctive feature of this compound is the presence of a 3-methyl-4-nitrobenzamide substituent on the phenyl ring, which differentiates it from the target compound and may contribute to its specific cardiotonic activity. []
Compound Description: Like the previous compounds, this derivative exhibited clear cardiotonic activity compared to levosimendan. []
Relevance: Belonging to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class, this compound is structurally similar to 5-methyl-6-phenyl-3(2H)-pyridazinone. The defining characteristic is the 4-amino-3-methylbenzamide substituent on the phenyl ring, distinguishing it from the target compound and possibly influencing its specific cardiotonic effects. []
Compound Description: This compound is a metabolite of levosimendan, a drug known for its calcium-sensitizing and vasodilatory effects. OR-1896 itself exhibits dose-dependent reductions in blood pressure and peripheral resistance. It shows a greater potency for vasodilation than levosimendan. []
Relevance: OR-1896 belongs to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class and features a 4-methyl substituent on the pyridazinone ring, making it structurally related to 5-methyl-6-phenyl-3(2H)-pyridazinone. The presence of an acetamide group at the para position of the phenyl ring differentiates it from the target compound and contributes to its vasodilatory properties. []
Compound Description: OR-1855 is another metabolite of levosimendan. While it exhibits some hemodynamic activity, its effects are believed to be primarily mediated by its rapid metabolization to OR-1896 in rats. []
Relevance: OR-1855 shares the core 4,5-dihydro-3(2H)-pyridazinone ring system with 5-methyl-6-phenyl-3(2H)-pyridazinone. The presence of a 5-methyl group and a 4-aminophenyl substituent at position 6 instead of a phenyl group differentiates it from the target compound. []
Compound Description: This compound is a novel pyridazinone derivative that exhibits a combination of negative chronotropic and inotropic effects. Additionally, it demonstrates non-selective beta-adrenoceptor blocking activity comparable to propranolol. []
Relevance: This compound belongs to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class and has a 5-methyl group on the pyridazinone ring, aligning it structurally with 5-methyl-6-phenyl-3(2H)-pyridazinone. The complex substituent on the phenyl ring, featuring a chain with multiple amino and ether linkages, significantly differentiates TZC-5665 and contributes to its distinct pharmacological profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.